molecular formula C20H29N3O2S B12253982 N-[(4-methylphenyl)methyl]-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]acetamide

N-[(4-methylphenyl)methyl]-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]acetamide

Cat. No.: B12253982
M. Wt: 375.5 g/mol
InChI Key: XQDBWVIKBIMXRT-UHFFFAOYSA-N
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Description

N-[(4-methylphenyl)methyl]-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]acetamide is a complex organic compound that features a piperidine ring, a thiomorpholine ring, and an acetamide group

Properties

Molecular Formula

C20H29N3O2S

Molecular Weight

375.5 g/mol

IUPAC Name

N-[(4-methylphenyl)methyl]-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]acetamide

InChI

InChI=1S/C20H29N3O2S/c1-16-4-6-17(7-5-16)13-21-19(24)15-22-8-2-3-18(14-22)20(25)23-9-11-26-12-10-23/h4-7,18H,2-3,8-15H2,1H3,(H,21,24)

InChI Key

XQDBWVIKBIMXRT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2CCCC(C2)C(=O)N3CCSCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methylphenyl)methyl]-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the thiomorpholine ring: This step often involves nucleophilic substitution reactions where a thiomorpholine derivative is introduced.

    Attachment of the acetamide group: This is usually done through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methylphenyl)methyl]-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-[(4-methylphenyl)methyl]-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including as an anti-inflammatory or analgesic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-methylphenyl)methyl]-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-methylphenyl)methyl]-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]acetamide
  • N-(4-methylphenyl)-2-(piperidin-1-yl)acetamide
  • N-(4-methylphenyl)-2-(thiomorpholine-4-carbonyl)acetamide

Uniqueness

This compound is unique due to its specific combination of functional groups and rings. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

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